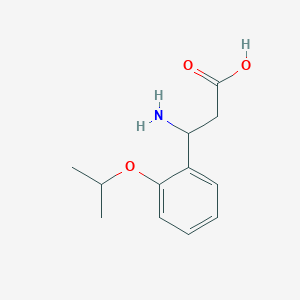
3-アミノ-3-(2-イソプロポキシフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications .
Medicine: While not intended for therapeutic use, it serves as a model compound in medicinal chemistry to understand the behavior of similar therapeutic agents .
Industry: In the industrial sector, it is used in the development of new materials and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid typically involves the reaction of 2-isopropoxybenzaldehyde with a suitable amine and a propanoic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
作用機序
The mechanism of action of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction and metabolic pathways .
類似化合物との比較
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(2-methoxyphenyl)propanoic acid
- 3-Amino-3-(2-ethoxyphenyl)propanoic acid
Comparison: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications in proteomics research compared to its analogs .
生物活性
3-Amino-3-(2-isopropoxyphenyl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid typically involves the reaction of isopropoxyphenyl derivatives with amino acids or their derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents and utilizing coupling agents to enhance reactivity.
Antimicrobial Properties
Recent studies have indicated that 3-Amino-3-(2-isopropoxyphenyl)propanoic acid exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains, highlighting its potential as a therapeutic agent against bacterial infections.
Anticancer Activity
Research has also explored the anticancer properties of this compound. A study conducted on various cancer cell lines revealed that 3-Amino-3-(2-isopropoxyphenyl)propanoic acid induces apoptosis in human breast cancer cells (MCF-7). The compound was shown to decrease cell viability significantly, with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating enhanced apoptotic activity .
The mechanism by which 3-Amino-3-(2-isopropoxyphenyl)propanoic acid exerts its biological effects appears to involve multiple pathways:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its anticancer effects.
- Modulation of Cell Cycle : The compound affects key regulatory proteins in the cell cycle, leading to cell cycle arrest and subsequent apoptosis .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus with MIC values ≤50 µg/mL | Suggests potential use in treating bacterial infections |
| Anticancer Activity in MCF-7 Cells | Induced apoptosis with IC50 = 30 µM | Supports further investigation for breast cancer therapy |
| Mechanistic Insights | Increased ROS and cell cycle arrest observed | Indicates multifaceted action mechanisms |
Research Findings
A comprehensive review of literature reveals that 3-Amino-3-(2-isopropoxyphenyl)propanoic acid is not only effective against microbial pathogens but also shows promise as an anticancer agent. Its dual action makes it a candidate for further drug development.
特性
IUPAC Name |
3-amino-3-(2-propan-2-yloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)10(13)7-12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRVYDVDGLRBJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














